molecular formula C9H7BrN2O B8250729 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B8250729
M. Wt: 239.07 g/mol
InChI Key: HSAJQORKGZAXOG-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: 866545-96-2) is a brominated pyrrolopyridine derivative with a ketone functional group. Its molecular formula is C₉H₇BrN₂O, and it has a molecular weight of 239.07 g/mol . The compound features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 5 and an acetyl group (COCH₃) at position 3. It is synthesized via Friedel-Crafts acylation, where 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with bromoacetyl bromide in the presence of AlCl₃ . Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 8.46 (d, H-4), 8.57 (d, H-6), 8.71 (d, H-2), 13.00 (bs, NH) .
  • ¹³C NMR: δ 33.1 (CH₂), 186.6 (C=O) .

The compound is a brown solid with a melting point of 244–245°C and exhibits moderate stability under dry, room-temperature storage . It is primarily used as a building block in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

1-(5-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)7-3-11-8-4-12-9(10)2-6(7)8/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAJQORKGZAXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=CN=C(C=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves the bromination of a pyrrolopyridine precursor followed by acylation. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or dimethylformamide.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms of the ethanone group.
  • Coupled products with extended conjugation or additional aromatic rings.

Scientific Research Applications

1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their kinase activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the induction of apoptosis and the suppression of tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Features
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 5-Br, 3-COCH₃ C₉H₇BrN₂O 239.07 244–245 Bromine enhances electrophilicity
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a) 3-COCH₂Br C₉H₆BrN₂O 254.06 280–282 Bromoacetyl group increases reactivity
1-(5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9d) 5-Br, 3-COCH₃, 1-CH₃ C₁₀H₉BrN₂O 253.09 N/A Methylation improves metabolic stability
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) 5-Br, 3-C≡CPh C₁₄H₈BrN₂ 291.13 N/A Ethynylphenyl enhances π-stacking
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) 5-Ph, 3-NHCOPyridyl C₁₉H₁₄N₄O 314.34 N/A Amide linkage improves solubility

Research Findings and Data

Spectroscopic Comparison

Signal (δ, ppm) Target Compound 9a 20a
NH 13.00 (bs) 13.00 (bs) 12.40 (bs)
H-2 8.71 (d) 8.71 (d) 8.01 (s)
H-4/H-6 8.46, 8.57 (d) 8.46, 8.57 (d) 8.39, 8.32 (d)

Notes on Discrepancies in Evidence

  • Ring System Ambiguity: The query specifies pyrrolo[2,3-c]pyridine, but most evidence refers to pyrrolo[2,3-b]pyridine derivatives. The [2,3-b] isomer is well-documented in synthesis and applications, whereas [2,3-c] analogues (e.g., CID 11829729 ) lack brominated ethanone derivatives in the evidence.

Biological Activity

1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone, with CAS number 866545-96-2, is a compound belonging to the family of pyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, including relevant case studies, research findings, and a comparative analysis of its efficacy against various pathogens.

  • Molecular Formula : C9_9H7_7BrN2_2O
  • Molecular Weight : 239.07 g/mol
  • CAS No. : 866545-96-2

Biological Activity Overview

The biological activity of this compound has been primarily investigated in terms of its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that compounds containing pyrrole structures exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy
A study published in Molecules highlighted that certain pyrrole derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:

CompoundTarget PathogenMIC (µg/mL)
VancomycinMRSA0.5 - 1
Pyrrole Derivative AMRSA0.13 - 0.255
Pyrrole Derivative BMSSA0.125

These findings suggest that the incorporation of bromine in the pyrrole ring can enhance antibacterial activity, making it a promising candidate for further development as an antibacterial agent .

Anticancer Activity

The potential anticancer effects of this compound have also been explored. Research indicates that compounds with similar structures can inhibit cancer cell proliferation.

Case Study: Anticancer Activity
In a study assessing various pyrrole derivatives against cancer cell lines (e.g., A172, B16F10), several compounds exhibited IC50_{50} values ranging from 5 to 7 µM across different cell lines:

CompoundCell LineIC50_{50} (µM)
Compound AA1725.77 ± 0.96
Compound BB16F105.03 ± 0.69
Compound CMDA-MB-2316.02 ± 0.08

These results demonstrate the potential of pyrrole derivatives in targeting cancer cells effectively .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
  • Disruption of Cellular Processes : The structural features may interfere with cellular signaling pathways involved in proliferation and survival.

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